4-(1,2,2-Triphenylvinyl)benzoic Acid CAS number
4-(1,2,2-Triphenylvinyl)benzoic Acid CAS number
An In-Depth Technical Guide to 4-(1,2,2-Triphenylvinyl)benzoic Acid: A Cornerstone of Aggregation-Induced Emission Technology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(1,2,2-Triphenylvinyl)benzoic Acid, identified by the CAS Number 197153-87-0 , is a pivotal organic compound at the forefront of advanced materials science and biomedical research.[1][2] As a derivative of tetraphenylethylene (TPE), its molecular architecture is the foundation for its most celebrated property: Aggregation-Induced Emission (AIE). Unlike conventional fluorophores that suffer from fluorescence quenching in aggregate or solid states, this molecule exhibits enhanced luminescence, making it an invaluable tool for applications demanding high-performance emission in realistic, condensed-phase environments. This guide provides a senior-level perspective on its core principles, synthesis, and multifaceted applications, offering field-proven insights for professionals in drug development and materials innovation.
Part 1: Molecular Profile and Physicochemical Properties
The unique characteristics of 4-(1,2,2-Triphenylvinyl)benzoic Acid stem from its hybrid structure: a propeller-shaped TPE core that prevents π–π stacking in the solid state and a reactive benzoic acid group that serves as a versatile handle for chemical modification.[1][3] This combination allows it to be a powerful standalone luminogen and a foundational building block for more complex functional molecules.[4][5]
| Property | Value | Source(s) |
| CAS Number | 197153-87-0 | [1][][7] |
| Molecular Formula | C₂₇H₂₀O₂ | [1][2][5] |
| Molecular Weight | ~376.5 g/mol | [1][5][][8] |
| IUPAC Name | 4-(1,2,2-triphenylvinyl)benzoic acid | [2] |
| Physical Form | Solid (typically off-white powder) | [4][9] |
| Purity | Typically ≥95-98% | [2] |
| Storage | Room temperature, inert atmosphere, protected from light | [7] |
Part 2: The Mechanism of Aggregation-Induced Emission (AIE)
The defining feature of this molecule is its AIE characteristic, a concept that fundamentally challenges the phenomenon of aggregation-caused quenching (ACQ) seen in traditional planar dyes.[10]
The Causality Behind AIE: In dilute solutions, the phenyl rings of the TPE core undergo constant, low-energy intramolecular rotation and vibration. When the molecule is excited by light, this rotational motion provides an efficient non-radiative pathway for the excited state to decay back to the ground state, resulting in weak or no fluorescence.[10]
However, upon aggregation—either in a poor solvent, in the solid state, or when bound to a biological target—the physical constraints of the environment severely restrict these intramolecular rotations (a mechanism known as RIR).[10][11] This blockage of the non-radiative decay channel forces the excited state to release its energy through radiative means, leading to a dramatic "turn-on" of intense fluorescence.[11]
Caption: The "Off-On" switching mechanism of Aggregation-Induced Emission (AIE).
Part 3: Synthesis and Purification Protocol
The synthesis of 4-(1,2,2-Triphenylvinyl)benzoic Acid is a well-established organometallic procedure. The protocol below is a self-validating system where successful carboxylation is contingent on the rigorous exclusion of atmospheric water and CO₂, which would otherwise quench the organolithium intermediate.
Experimental Protocol: Synthesis via Lithiation and Carboxylation
This method proceeds in two critical stages: formation of an organolithium reagent from a brominated precursor, followed by quenching with solid carbon dioxide (dry ice) to form the carboxylate salt.
Step 1: Preparation of the Organolithium Intermediate
-
Add the starting material, 2-(4-bromophenyl)-1,1,2-triphenylethylene (1.0 eq), to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.
-
Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.[4]
-
Add anhydrous tetrahydrofuran (THF) via cannula to dissolve the starting material.[4]
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and ensure the stability of the highly reactive organolithium species.
-
Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise via syringe over 15 minutes. A color change is typically observed, indicating the formation of the aryllithium reagent.
-
Stir the reaction at -78 °C for 1 hour to ensure complete halogen-metal exchange.
Step 2: Carboxylation and Workup
-
While maintaining the -78 °C temperature, add a generous excess of crushed dry ice directly to the reaction flask.[4] The dry ice serves as the carbon source for the carboxylic acid. An excess is used to ensure the reaction goes to completion and to maintain the low temperature.
-
Allow the mixture to slowly warm to room temperature. As the dry ice sublimes, the reaction will proceed until no more gas evolves.[4]
-
Quench the reaction by slowly adding dilute hydrochloric acid (1M HCl) until the solution is acidic (pH ~2).[4] This protonates the carboxylate salt to form the desired benzoic acid product.
-
Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate (3x).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
Step 3: Purification
-
The crude solid is purified via silica gel column chromatography using a gradient eluent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.[4]
-
Alternatively, for higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be employed.[12] The purity of the final product should be verified by NMR spectroscopy and melting point analysis.
Caption: Workflow for the synthesis and purification of the target compound.
Part 4: Core Applications in Drug Development and Research
The true power of 4-(1,2,2-Triphenylvinyl)benzoic Acid lies in its adaptability. The TPE core provides the AIE-based reporting, while the benzoic acid group provides the anchor for covalent modification, enabling its use in a wide array of advanced applications.
Fluorescent Chemosensors
TPE derivatives are exceptional platforms for creating "turn-on" fluorescent sensors.[13][14] The carboxylic acid moiety can be readily converted to an ester or amide, allowing it to be coupled with specific recognition units (e.g., crown ethers for metal ions, boronic acids for sugars) to create highly selective probes for a diverse range of analytes.[13][15]
Principle of Operation: The sensor is designed to be soluble and non-fluorescent in the analytical medium. Upon binding to its specific target analyte, the sensor-analyte complex undergoes aggregation or a conformational change that restricts intramolecular rotation, activating bright AIE fluorescence. This provides a clear, low-background signal for sensitive detection.[3][16]
Caption: A generalized workflow for AIE-based "turn-on" analyte sensing.
High-Contrast Bio-imaging
In drug development, visualizing cellular processes and drug delivery pathways is paramount. AIE luminogens (AIEgens) are ideal for bio-imaging due to their high signal-to-noise ratio, photostability, and low toxicity.[17][18] The carboxylic acid group of 4-(1,2,2-Triphenylvinyl)benzoic Acid can be activated (e.g., with EDC/NHS) and conjugated to biomolecules such as antibodies, peptides, or aptamers. This allows for the targeted labeling and imaging of specific cells or subcellular organelles, like lipid droplets.[19][20]
Trustworthiness of the Protocol: Unlike conventional dyes that may photobleach or show blinking, the AIEgen's fluorescence is stable and continuous as long as it remains in its aggregated or bound state, providing reliable and quantifiable data for cell tracking, tumor imaging, and monitoring therapeutic response.[17]
Advanced and Functional Materials
Beyond biological applications, this molecule is a key building block for creating novel functional materials. It can be used as an organic linker to synthesize Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs).[21] These porous materials can have embedded AIE properties, making them suitable for applications in chemical sensing, catalysis, and gas storage. Furthermore, its derivatives are explored for use in high-efficiency Organic Light-Emitting Diodes (OLEDs).[10]
Conclusion and Future Outlook
4-(1,2,2-Triphenylvinyl)benzoic Acid is far more than a simple chemical intermediate; it is an enabling platform technology. Its robust and bright Aggregation-Induced Emission, coupled with a synthetically versatile functional group, provides researchers with a powerful tool to solve longstanding challenges in sensing, imaging, and materials science. The continued development of novel derivatives based on this core structure promises to yield next-generation smart materials for point-of-care diagnostics, targeted theranostics that combine imaging and therapy, and more efficient optoelectronic devices. As our understanding of the structure-property relationships in AIE systems deepens, the innovative applications for this remarkable molecule will undoubtedly continue to expand.
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